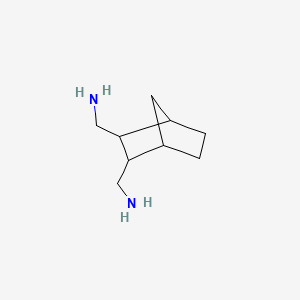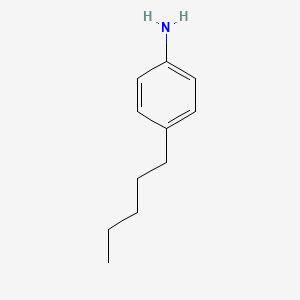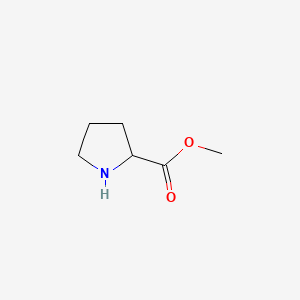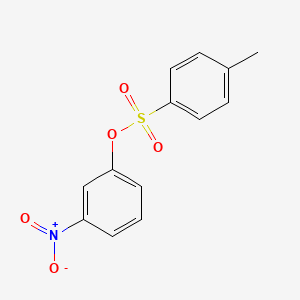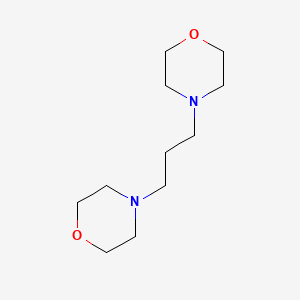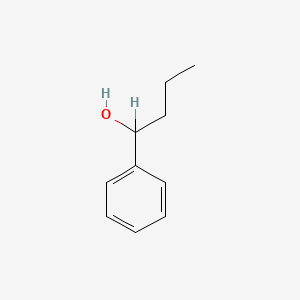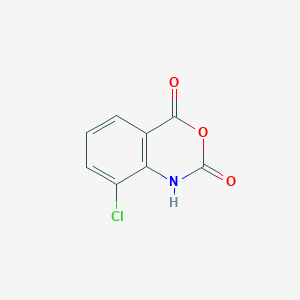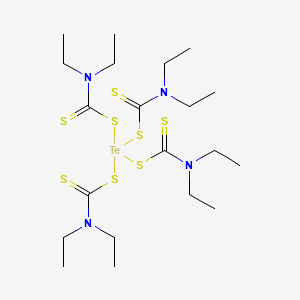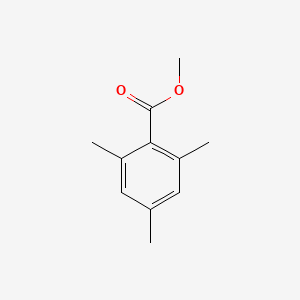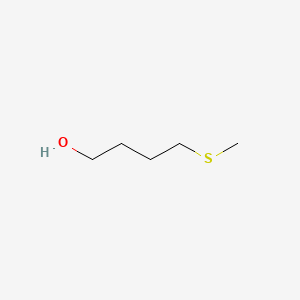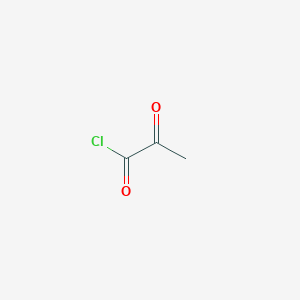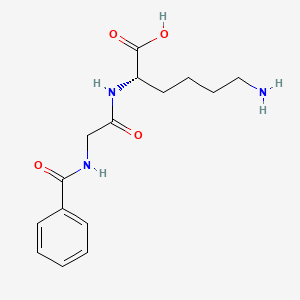
Hippuryl-L-lysine
Overview
Description
Hippuryl-L-lysine is an organic compound classified as a dipeptide, consisting of a sequence of two alpha-amino acids joined by a peptide bond. It is commonly used as a substrate in enzymatic assays, particularly for carboxypeptidase enzymes . The compound has the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol .
Mechanism of Action
Target of Action
Hippuryl-L-lysine is primarily targeted by the enzyme carboxypeptidase . Carboxypeptidase is a protease enzyme that hydrolyzes (breaks down) the peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. This enzyme is present in many organisms and is involved in the digestion process .
Mode of Action
The interaction of this compound with carboxypeptidase results in the release of hippuric acid . This is a result of the enzymatic cleavage of the this compound molecule by carboxypeptidase . The increase in absorbance at 254 nm is a direct result of this interaction .
Biochemical Pathways
this compound is involved in the lysine biosynthetic pathway . Lysine is an essential amino acid required for protein synthesis in all living organisms. The lysine biosynthetic pathway is a complex process that involves several enzymatic reactions. This compound, as a substrate for carboxypeptidase, plays a role in these reactions .
Pharmacokinetics
It is known that the compound is used in laboratory settings to measure the activity of carboxypeptidase . The rate of hydrolysis of this compound by carboxypeptidase can be used to infer the enzyme’s activity .
Result of Action
The primary result of the action of this compound is the release of hippuric acid . This occurs when the compound is cleaved by carboxypeptidase . Hippuric acid is often measured in biological studies as an indicator of the activity of carboxypeptidase .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of carboxypeptidase, the primary target of this compound, can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the interaction between this compound and carboxypeptidase .
Biochemical Analysis
Biochemical Properties
Hippuryl-L-lysine is known to interact with enzymes such as carboxypeptidase B . Carboxypeptidase B is an enzyme that cleaves the C-terminal arginine or lysine residue from a polypeptide. The interaction between this compound and carboxypeptidase B is crucial for the enzyme’s function .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a substrate for carboxypeptidase B . The hydrolysis of this compound by carboxypeptidase B can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with carboxypeptidase B . The enzyme cleaves the this compound, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation. The half-life of both enzymes at 37 °C is about 10 min, and the decay of enzymatic activity is associated with a quenching (to ;62% of the initial value at 60 min) of the intrinsic fluorescence of the enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway of carboxypeptidase B . This enzyme interacts with this compound, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hippuryl-L-lysine can be synthesized through a peptide coupling reaction between hippuric acid and L-lysine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Hippuryl-L-lysine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Carried out using acidic or basic conditions to break the peptide bond, yielding hippuric acid and L-lysine.
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide to modify the lysine residue.
Substitution: Reactions with reagents such as acyl chlorides to introduce different functional groups.
Major Products Formed
Hydrolysis: Hippuric acid and L-lysine.
Oxidation: Oxidized derivatives of lysine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hippuryl-L-lysine is widely used in scientific research, particularly in enzymology and biochemistry. It serves as a substrate for carboxypeptidase assays, allowing researchers to measure enzyme activity by monitoring the release of hippuric acid . The compound is also used in studies related to protein modification and peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Hippuryl-L-phenylalanine: Another dipeptide used as a substrate in enzymatic assays.
Hippuryl-L-arginine: Similar in structure and used in carboxypeptidase assays.
Nα-Hippuryl-Nε-(carboxymethyl)-L-lysine: A modified version of hippuryl-L-lysine used in glycation studies.
Uniqueness
This compound is unique due to its specific use as a substrate for carboxypeptidase assays. Its structure allows for the efficient release of hippuric acid, making it a valuable tool in enzymology research .
Properties
IUPAC Name |
(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZLURYHGISRZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


